molecular formula C21H23N3O2S B2362417 N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932325-71-8

N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2362417
CAS No.: 932325-71-8
M. Wt: 381.49
InChI Key: BTPVEYCKXWDJSU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 1. The thioacetamide bridge connects the imidazole moiety to a 3,5-dimethylphenyl group. This structural architecture distinguishes it from related compounds, particularly those based on 1,3,4-thiadiazole or benzimidazole scaffolds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-9-15(2)11-17(10-14)23-20(25)13-27-21-22-12-19(24(21)3)16-5-7-18(26-4)8-6-16/h5-12H,13H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPVEYCKXWDJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C21H23N3O3S
  • Molecular Weight: 397.49 g/mol
  • IUPAC Name: N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]thioacetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in modulating enzyme activity and receptor binding, which can lead to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.

Anticancer Activity

Research indicates that derivatives of compounds containing imidazole and thioacetamide moieties exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) with varying degrees of potency.

Cell Line IC50 (μM) Reference
HeLa41 ± 3
L12109.6 ± 0.7
CEM32.2

Antiviral Activity

The compound's structure suggests potential antiviral activity as well. Similar imidazole derivatives have been reported to show effectiveness against viral replication by targeting viral polymerases.

Case Studies

  • In Vitro Studies:
    • A study investigating the cytotoxic effects of various thioacetamide derivatives demonstrated that modifications at the imidazole position significantly influenced their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, indicating enhanced efficacy due to structural optimization.
  • Mechanistic Insights:
    • Research into the mechanism of action has revealed that compounds similar to this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Imidazole 4-Methoxyphenyl, 3,5-dimethylphenyl Not reported Not reported Thioacetamide, methyl
5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio, isopropylphenoxy 132–134 74 Chlorophenyl, thioether
5h () 1,3,4-Thiadiazole Benzylthio, isopropylphenoxy 133–135 88 Benzyl, thioether
4d () Benzimidazole/Thiadiazole 4-Chlorophenyl 260–262 Not reported Benzimidazole, chloro
  • Melting Points : Thiadiazole-based compounds (e.g., 5e–5m) exhibit lower melting points (132–170°C) compared to benzimidazole derivatives (260–268°C for 4d–4i). The target compound’s imidazole core may result in intermediate thermal stability, influenced by its aromaticity and substituents.
  • Synthetic Yields : Thiadiazole analogs with benzylthio (5h, 88%) or chlorobenzylthio (5j, 82%) substituents achieve higher yields than those with methoxy groups (5k, 72%) . The target compound’s methoxyphenyl group may moderately reduce yield due to steric or electronic effects.

Spectroscopic and Analytical Data

  • NMR Spectroscopy: The 3,5-dimethylphenyl group in the target compound would produce distinct aromatic proton splitting (two doublets for para-substitution) compared to monosubstituted aryl groups in analogs (e.g., 4-chlorophenyl in 4d) .
  • IR Spectroscopy : Thioacetamide C=O stretches (~1650–1700 cm⁻¹) are consistent across analogs, but imidazole C=N stretches (~1500 cm⁻¹) differ from thiadiazole C-S vibrations.

Drug-Likeness and Solubility

Per Lipinski’s Rule of Five :

  • Molecular Weight : The target compound (estimated ~425 g/mol) exceeds the ideal threshold (<500 g/mol), similar to analogs in (e.g., 4i: ~450 g/mol).

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